



# **Application Note: Mass Spectrometry Characterization of Interiorin C**

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Compound of Interest		
Compound Name:	Interiorin C	
Cat. No.:	B12374312	Get Quote

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### Introduction

Interiorin C, also known as Interiotherin C, is a dibenzocyclooctadiene lignan isolated from plants of the Kadsura genus, such as Kadsura ananosma.[1] Lignans are a class of polyphenols that have garnered significant interest for their diverse biological activities, including neuroprotective effects.[1] Structurally, Interiorin C possesses a complex dibenzocyclooctadiene skeleton.[1] Its molecular formula is C<sub>30</sub>H<sub>36</sub>O<sub>10</sub>, with a molecular weight of 556.6 g/mol and an exact mass of 556.23084734 Da.[1] Understanding the structure and function of Interiorin C is crucial for its potential development as a therapeutic agent. Mass spectrometry (MS) is a powerful analytical technique for the structural elucidation and quantification of such natural products.[2] This application note provides detailed protocols for the characterization of Interiorin C using Liquid Chromatography-Mass Spectrometry (LC-MS).

## **Quantitative Data Summary**

Accurate mass measurement and tandem mass spectrometry (MS/MS) are essential for the confident identification of **Interiorin C**. The following table summarizes the key mass spectrometry data for **Interiorin C**.



Parameter	Value	Source
Molecular Formula	С30Н36О10	[1]
Molecular Weight	556.6 g/mol	[1]
Exact Mass	556.23084734 Da	[1]
Primary Adducts (Positive Ion Mode)	[M+H]+, [M+Na]+, [M+K]+	Theoretical
Predicted m/z of [M+H]+	557.2381	Calculated
Predicted m/z of [M+Na]+	579.2199	Calculated
Predicted m/z of [M+K]+	595.1939	Calculated

## **Experimental Protocols**

## Sample Preparation: Extraction of Interiorin C from Plant Material

This protocol is adapted from general methods for lignan extraction.[3][4][5][6][7]

#### Materials:

- Dried and powdered plant material (e.g., stems or leaves of Kadsura ananosma)
- 80% Methanol (HPLC grade)
- Vortex mixer
- Ultrasonic bath
- Centrifuge
- 0.22 μm syringe filters
- HPLC vials

#### Procedure:



- Weigh 1 gram of the powdered plant material into a 50 mL centrifuge tube.
- Add 20 mL of 80% methanol to the tube.
- Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
- Sonicate the mixture in an ultrasonic bath for 30 minutes at 40°C.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Carefully decant the supernatant into a clean tube.
- Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction.
- Combine the supernatants and evaporate to dryness under reduced pressure.
- Reconstitute the dried extract in 1 mL of methanol.
- Filter the reconstituted extract through a 0.22 μm syringe filter into an HPLC vial for LC-MS analysis.

# Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol is based on general LC-MS methods for the analysis of dibenzocyclooctadiene lignans.[8]

#### Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 μm)
- Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF or Orbitrap)

#### LC Parameters:



• Mobile Phase A: Water with 0.1% formic acid

Mobile Phase B: Acetonitrile with 0.1% formic acid

Gradient:

0-2 min: 10% B

2-15 min: 10-90% B

• 15-18 min: 90% B

• 18-18.1 min: 90-10% B

o 18.1-25 min: 10% B

• Flow Rate: 0.3 mL/min

• Column Temperature: 35°C

Injection Volume: 5 μL

#### MS Parameters:

Ionization Mode: Positive Electrospray Ionization (ESI+)

Capillary Voltage: 3.5 kV

Source Temperature: 120°C

Desolvation Temperature: 350°C

Cone Gas Flow: 50 L/h

Desolvation Gas Flow: 800 L/h

Mass Range (Full Scan): m/z 100-1000

• MS/MS Fragmentation: Collision-Induced Dissociation (CID)



• Collision Energy: Ramped from 10-40 eV for fragmentation of the [M+H]+ ion.

## **Experimental Workflow**



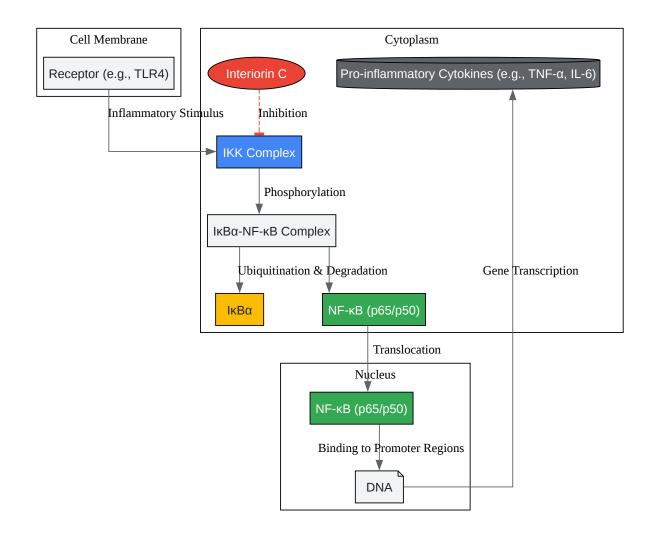
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**Caption:** Experimental workflow for **Interiorin C** characterization.

## **Putative Neuroprotective Signaling Pathway**

Dibenzocyclooctadiene lignans are known to exert neuroprotective effects through the modulation of various signaling pathways, including those involved in inflammation and oxidative stress.[9][10][11] A key pathway implicated is the NF-kB signaling cascade. The following diagram illustrates a putative mechanism by which **Interiorin C** may exert its neuroprotective effects by inhibiting this pathway.





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**Caption:** Putative NF-κB signaling pathway modulated by **Interiorin C**.

### **Discussion**



The provided protocols offer a robust framework for the extraction and detailed mass spectrometric characterization of **Interiorin C**. High-resolution mass spectrometry will enable the confirmation of the elemental composition of the parent ion, while MS/MS fragmentation analysis will provide structural insights. The fragmentation patterns of dibenzocyclooctadiene lignans are often characterized by neutral losses of side chains and cleavages within the cyclooctadiene ring, providing valuable diagnostic information for structural elucidation.[8][12]

The neuroprotective activity of **Interiorin C** is likely mediated through its anti-inflammatory and antioxidant properties. By inhibiting pro-inflammatory signaling pathways such as NF- $\kappa$ B, **Interiorin C** may reduce the production of inflammatory mediators that contribute to neuronal damage.[10][11] Further studies are warranted to fully elucidate the specific molecular targets and signaling pathways modulated by **Interiorin C**, which will be crucial for its development as a potential therapeutic agent for neurodegenerative diseases.

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